molecular formula C26H26N2O5S B3292521 N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878063-48-0

N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B3292521
CAS No.: 878063-48-0
M. Wt: 478.6 g/mol
InChI Key: GKGYNYYMWRLFRB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878063-48-0) is a synthetic 1H-indole derivative with a molecular formula of C26H26N2O5S and a molecular weight of 478.56 g/mol . This chemical is supplied with a purity of 90% or higher for research applications . As a 1H-indole derivative featuring phenylsulfonyl and methoxyphenyl acetamide groups, it belongs to a class of compounds recognized for their significant potential in biomedical research . Structural analogs, particularly 1-(phenylsulfonyl)indoles, are valuable intermediates in synthesizing biologically active alkaloids and have been investigated for their ability to inhibit the HIV-1 RT enzyme in vitro and reduce viral spread in cell-based assays . Furthermore, related benzenesulfonamide and acetanilide derivatives have demonstrated a range of therapeutic activities in scientific studies, including antibacterial, antitumor, and antifungal properties, making this structural motif a compelling subject for drug discovery and medicinal chemistry programs . The molecular structure of closely related compounds reveals a nearly orthogonal orientation between the indole ring system and the sulfonyl-bound phenyl ring, a conformation that may influence its interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-18-8-10-19(11-9-18)17-34(30,31)25-15-28(23-7-5-4-6-21(23)25)16-26(29)27-22-14-20(32-2)12-13-24(22)33-3/h4-15H,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGYNYYMWRLFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methanesulfonyl group and the dimethoxyphenyl group. Common reagents used in these reactions include indole, methanesulfonyl chloride, and 2,5-dimethoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines; polar aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a valuable tool for investigating the mechanisms of various biochemical processes.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated enzyme activity or protein interactions.

Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Scaffold Variations

  • Indole vs. Benzothiazole Derivatives: The compound differs from benzothiazole-based analogues (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) by replacing benzothiazole with an indole core.
  • Sulfonyl vs. Oxime or Benzoyl Groups: Unlike (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (compound 3a), which features an oxime group, the target compound’s (4-methylphenyl)methanesulfonyl substituent may confer greater hydrolytic stability and modulate electronic effects (e.g., stronger electron withdrawal) .

Substituent Impact on Physicochemical Properties

  • Methoxy vs. Trifluoromethyl/Halogen Groups :
    The 2,5-dimethoxyphenyl group in the target compound contrasts with 2,5-bis(trifluoromethyl)phenyl or chlorophenyl substituents in analogues (e.g., compound 41 in ). Trifluoromethyl groups enhance lipophilicity and bioavailability, whereas methoxy groups may improve solubility but reduce membrane permeability .
  • 4-Methylphenylsulfonyl vs.

Pharmacological and Physicochemical Insights

  • Antioxidant Activity :
    Indole acetamides with oxime substituents (e.g., compound 3a) demonstrate antioxidant properties, but the target compound’s sulfonyl group may shift activity toward anti-inflammatory or enzyme-inhibitory roles .
  • Crystal Packing and Solubility :
    Conformational flexibility in dichlorophenyl acetamides () highlights how substituents like methoxy or sulfonyl groups influence dimerization and solubility. The target compound’s methoxy groups may promote hydrogen bonding, enhancing crystallinity .

Data Table: Key Structural and Functional Comparisons

Compound Core Scaffold Key Substituents Synthetic Yield Noted Properties
Target Compound Indole-acetamide 3-[(4-methylphenyl)methanesulfonyl] Not reported Likely enhanced metabolic stability
Compound 41 () Indole-acetamide 3-(4-chlorobenzoyl), 2,5-bis(CF3)phenyl 37% High lipophilicity
N-(6-CF3-benzothiazole-2-yl) analogue () Benzothiazole-acetamide 6-CF3, 2,5-dimethoxyphenyl Not reported Potential enzyme inhibition
Compound 3a () Indole-acetamide 3-(hydroxyimino)methyl, 2-chlorophenyl Not reported Antioxidant activity
Dichlorophenyl Acetamide () Pyrazole-acetamide 3,4-dichlorophenyl Not reported Conformational flexibility

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions:
    • Indole core functionalization : Introduce the methanesulfonyl group at the indole 3-position using a sulfonylation agent (e.g., 4-methylphenylmethanesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
    • Acetamide coupling : React the sulfonylated indole with 2-bromoacetamide derivatives in the presence of a coupling agent (e.g., DCC/DMAP) .
    • Aromatic substitution : Attach the 2,5-dimethoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination .
  • Optimization : Monitor reaction progress using HPLC and adjust solvent polarity (e.g., DMF vs. THF) to enhance yield. Purity is confirmed via 1^1H/13^13C NMR and HRMS .

Q. How should structural ambiguity in this compound be resolved, particularly regarding regioisomerism in the indole sulfonylation step?

  • Approach :
    • Spectroscopic analysis : Use 1^1H-1^1H COSY and NOESY NMR to differentiate between 3- vs. 2-sulfonylation patterns based on coupling constants and spatial proximity .
    • X-ray crystallography : Resolve absolute configuration, as demonstrated in analogous N-(substituted phenyl)acetamide derivatives .
    • Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for regioisomers .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Assay design :
    • Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination, referencing structurally similar indole derivatives (e.g., 10j–10m in ).
    • Enzyme inhibition : Screen against Bcl-2/Mcl-1 using fluorescence polarization assays, given the compound’s indole-acetamide backbone .
    • Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., high potency in enzyme assays but low cellular efficacy) be systematically addressed?

  • Root-cause analysis :
    • Solubility/stability : Measure solubility in PBS (pH 7.4) and stability in cell culture media via LC-MS. Poor solubility may necessitate formulation with cyclodextrins .
    • Membrane permeability : Perform Caco-2 monolayer assays or PAMPA to evaluate passive diffusion .
    • Metabolic degradation : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites .

Q. What computational strategies are effective for predicting the binding mode of this compound to Bcl-2/Mcl-1?

  • Protocol :
    • Molecular docking : Use AutoDock Vina with crystal structures of Bcl-2 (PDB: 2W3L) and Mcl-1 (PDB: 3MK8). Focus on the indole-acetamide core’s interaction with hydrophobic pockets .
    • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., Arg263 in Mcl-1) .
    • Free energy calculations : Apply MM-PBSA to rank binding affinities compared to known inhibitors (e.g., ABT-199) .

Q. What structure-activity relationship (SAR) trends have been observed for substituents on the indole and phenyl rings?

  • Key findings :
    • Indole 3-position : Methanesulfonyl groups enhance binding to apoptotic proteins (Bcl-2/Mcl-1), while bulkier substituents reduce cellular uptake .
    • 2,5-Dimethoxyphenyl : Electron-donating groups (e.g., -OCH3_3) improve solubility but may lower logP, requiring balance for membrane permeability .
    • 4-Methylphenyl : Hydrophobic substituents on the sulfonyl group increase target affinity but may elevate hepatotoxicity risks .

Q. How can the compound’s stability under physiological conditions be improved without compromising activity?

  • Strategies :
    • Prodrug design : Mask the sulfonamide group as a tert-butyl carbamate, cleaved enzymatically in target tissues .
    • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
    • Nanocarriers : Encapsulate in PEGylated liposomes to prolong half-life .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs (e.g., N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide)?

  • Techniques :
    • HRMS : Precise mass measurement (e.g., m/z 523.1542 for C24_{24}H25_{25}N2_2O5_5S+^+) .
    • LC-MS/MS : Fragment ions at m/z 315 (indole-sulfonyl cleavage) and 178 (dimethoxyphenyl) confirm substitution patterns .
    • TGA/DSC : Analyze thermal decomposition profiles to identify polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

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